- Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor α, Chemical & Pharmaceutical Bulletin, 2015, 63(4), 278-285

Cas no 94421-68-8 (Anandamide)

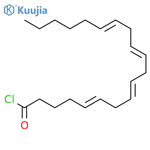

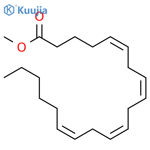

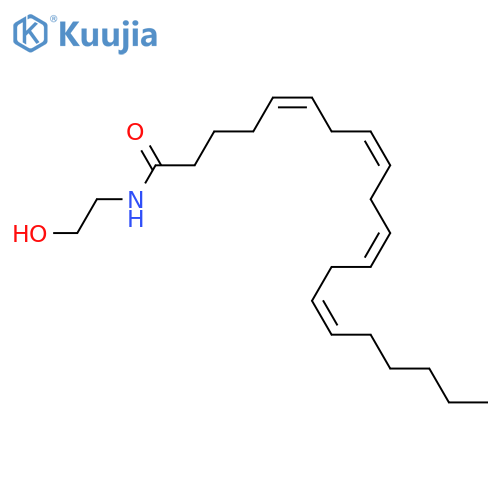

Anandamide structure

商品名:Anandamide

CAS番号:94421-68-8

MF:C22H37NO2

メガワット:347.534686803818

MDL:MFCD00153766

CID:805785

PubChem ID:24890438

Anandamide 化学的及び物理的性質

名前と識別子

-

- 5,8,11,14-Eicosatetraenamide,N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-

- (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

- Anandamide

- Anandamide (in Tocrisolve™ 100)

- Arachidonoyl Ethanolamide Lipid Maps MS Standard

- 5,8,11,14-Eicosatetraenoylethanolamide

- arachidonic acid ethanolamide

- Arachidonoyl-EA

- arachidonylethanolamide

- N-arachidonoyl ethanolamine

- N-Arachidonoyl-2-hydroxyethylamide

- N-arachidonoylethanolamide

- AEA

- Anandamide (20:4, n-6)

- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide

- Arachidonoyl ethanolamide

- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (ACI)

- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)- (ZCI)

- N-(2-Hydroxyethyl)arachidonamide

- N-(2-Hydroxyethyl)arachidonylamide

- N-Arachidonoylethanolamine

- N-Arachidonylethanolamide

- N-Arachidonylethanolamine

- SMP2_000328

- Arachidonic acid N-(hydroxyethyl)amide

- HMS1989M15

- N-(2-Hydroxyethyl)anachidonamide

- N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (all-Z)-

- L000111

- IDI1_034003

- HMS3649B09

- (all-Z)-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide

- N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-ethanolamine

- Arachidonyl ethanolamide

- NCGC00161195-04

- Anandamide (in Tocrisolvetrade mark 100)

- DTXSID301017453

- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-

- E7Y

- CHEMBL15848

- N-arachidonoylaminoethan-2-ol

- BRD-K42352790-001-03-8

- Q410228

- HMS3402M15

- CCG-208077

- Arachidonoylethanolamide (AEA)

- NAE(20:4)

- NCGC00161195-05

- NCGC00161195-06

- arachidonoylethanolamide

- SR-01000946635-1

- Anandamide (1mg/ml in Acetonitrile)

- UR5G69TJKH

- MFCD00153766

- ANANDAMIDE [MI]

- BSPBio_001533

- SR-01000946635

- BA166586

- [14C]Anandamide

- (5Z,8Z,11Z,14Z)- N-(2-Hydroxyethyl)- 5,8,11,14-eicosatetraenamide

- UNII-UR5G69TJKH

- 94421-68-8

- NCGC00161195-07

- Anandamide (20.4, n-6)

- HMS1791M15

- HMS1361M15

- AnNH

- CHEBI:2700

- N-(2-hydroxyethyl)-5,8,11,14-Eicosatetraenamide (all-Z)

- LMFA08040001

- [3H]Anandamide

- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-

- GTPL2364

- N-(5Z,8Z,11Z,14Z-icosatetraenoyl)-ethanolamide

- SCHEMBL43143

- 924894-98-4

- AEA-D8

- N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide

- BDBM22988

- Anandamide(20:4, n-6)

- AKOS015951333

- BML2-B09

- NCGC00161195-03

- DB-223209

- G90966

- BRD-K42352790-001-05-3

- GLXC-10273

- A3448

-

- MDL: MFCD00153766

- インチ: 1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-

- InChIKey: LGEQQWMQCRIYKG-DOFZRALJSA-N

- ほほえんだ: C(CC(=O)NCCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCCC

計算された属性

- せいみつぶんしりょう: 347.28200

- どういたいしつりょう: 347.282429

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 17

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 49.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

じっけんとくせい

- 色と性状: ライトイエロー油性液体

- 密度みつど: 0.92 g/mL at 25 °C(lit.)

- ふってん: 522.3 ºCat 760 mmHg

- フラッシュポイント: 14 °C

- 屈折率: 1.503

- ようかいど: ethanol: soluble

- PSA: 49.33000

- LogP: 5.63150

- ようかいせい: アルコールに可溶

- じょうきあつ: 0.0±3.1 mmHg at 25°C

Anandamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 1170 3

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: S24/25; S16; S7

- RTECS番号:JX3842500

-

危険物標識:

- ちょぞうじょうけん:Pure form -20°C 3 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R11

Anandamide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Anandamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-5 mg |

Anandamide |

94421-68-8 | 98.76% | 5mg |

¥687.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-2 mg |

Anandamide |

94421-68-8 | 98.76% | 2mg |

¥479.00 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 188394-10MG |

Anandamide, 97% |

94421-68-8 | 97% | 10MG |

¥ 1119 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54920-10mg |

Anandamide |

94421-68-8 | 98% | 10mg |

¥1303.00 | 2023-09-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396321C-1 g |

Anandamide, |

94421-68-8 | 1g |

¥56,408.00 | 2023-07-11 | ||

| MedChemExpress | HY-10863-25mg |

Anandamide |

94421-68-8 | ≥98.0% | 25mg |

¥3000 | 2024-04-15 | |

| Fluorochem | M05752-5mg |

Anandamide (5mg/ml in Ethanol) |

94421-68-8 | >98% | 5mg |

£64.00 | 2022-02-28 | |

| TargetMol Chemicals | T14046-25 mg |

Anandamide |

94421-68-8 | 98.76% | 25mg |

¥ 2,657 | 2023-07-11 | |

| TargetMol Chemicals | T14046-50 mg |

Anandamide |

94421-68-8 | 98.76% | 50mg |

¥ 3,985 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-396321-5mg |

Anandamide, |

94421-68-8 | 5mg |

¥511.00 | 2023-09-05 |

Anandamide 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, rt

1.2 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.4 Reagents: Hydrochloric acid ; pH 2, rt

1.2 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.4 Reagents: Hydrochloric acid ; pH 2, rt

リファレンス

- A Convenient Protocol for the Synthesis of Fatty Acid Amides, Synlett, 2019, 30(2), 213-217

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Ethanol ; 5 h, 25 °C

1.2 Solvents: Water ; 6 h, 35 °C

1.2 Solvents: Water ; 6 h, 35 °C

リファレンス

- Two-step method for preparing cannabinoid with high content and application thereof in the field of oil processing, China, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile , Tetrahydrofuran

1.2 Solvents: Methanol

1.2 Solvents: Methanol

リファレンス

- Synthesis of micelle-forming phosphoethanolamides of unsaturated fatty acids, Doklady Natsional'noi Akademii Nauk Belarusi, 2001, 45(2), 63-66

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Composition for the treatment of immune deficiencies and methods for its preparation and use, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 rt; 2 h, rt

1.2 rt; 2 h, rt

リファレンス

- Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain, Journal of Medicinal Chemistry, 2009, 52(15), 4613-4622

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; rt → reflux; 1 h

リファレンス

- Organic compounds with flavor-modifying properties, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 °C; 24 h, 25 °C

リファレンス

- Involvement of reactive oxygen species in the oleoylethanolamide effects and its pyrazonilic analogue in melanoma cells, Medicinal Chemistry Research, 2017, 26(11), 2727-2736

ごうせいかいろ 9

はんのうじょうけん

1.1 5 °C; 18 °C; rt → 55 °C; 55 °C; 55 °C → rt; rt

リファレンス

- Method of producing ethanolamides of polyunsaturated fatty acids, Russian Federation, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: 2-Mercaptoethanol Solvents: Isopropanol ; 150 min, 25 °C

1.2 Solvents: Isopropanol ; 150 min, 25 °C

1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C

1.2 Solvents: Isopropanol ; 150 min, 25 °C

1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C

リファレンス

- Synthesis of all-trans anandamide: A substrate for fatty acid amide hydrolase with dual effects on rabbit platelet activation, Bioorganic & Medicinal Chemistry, 2008, 16(18), 8359-8365

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 rt; 3 h, rt

1.2 rt; 3 h, rt

リファレンス

- Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAH, Bioorganic & Medicinal Chemistry, 2009, 17(1), 49-56

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Ethylenediamine , Nickel acetate , Hydrogen , Sodium borohydride Solvents: Ethanol ; 3 - 4 h, rt

リファレンス

- Solid-Phase Synthesis of Anandamide Analogues, Organic Letters, 2004, 6(10), 1673-1675

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Hydroxybenzotriazole Solvents: Dichloromethane ; rt; 30 min, rt → 0 °C

1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt

1.3 16 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt

1.3 16 h, rt

1.4 Reagents: Water ; rt

リファレンス

- Preparation of anandamide and 2-arachidonyl glycerol compounds, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 24 h, 80 °C

リファレンス

- Effects of fatty acid-ethanol amine ( FA-EA ) derivatives on lipid accumulation and inflammation, Lipids, 2023, 58(3), 117-127

ごうせいかいろ 15

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; 0.5 h, 32 °C

リファレンス

- Preparation and purification of arachidonylethanolamide, China, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; 0 °C → rt; 2 - 8 h, rt

リファレンス

- Quantitative Method for the Profiling of the Endocannabinoid Metabolome by LC-Atmospheric Pressure Chemical Ionization-MS, Analytical Chemistry (Washington, 2007, 79(15), 5582-5593

ごうせいかいろ 17

はんのうじょうけん

1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Diisopropyl ether , Hexane ; rt; rt → 45 °C; 2 h, 45 °C

リファレンス

- Enzymatic synthesis of N-acylethanolamines: direct method for the aminolysis of esters, Tetrahedron Letters, 2012, 53(43), 5753-5755

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt

リファレンス

- Preparation of amides of polyunsaturated fatty acids having aminoethanol and amino acids for use as pharmaceuticals, United States, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Acetonitrile , Dichloromethane ; 10 min, rt

1.2 Solvents: Acetonitrile ; 3 - 6 h, rt

1.2 Solvents: Acetonitrile ; 3 - 6 h, rt

リファレンス

- Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules, Chemistry and Physics of Lipids, 2012, 165(7), 705-711

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Ethanol Catalysts: Lipase CaLB (Candida antarctica) Solvents: Hexane ; 55 °C

1.2 55 °C

1.2 55 °C

リファレンス

- Improved Enzymatic Procedure for the Synthesis of Anandamide and N-Fatty Acylalkanolamine Analogues: A Combination Strategy to Antitumor Activity, European Journal of Organic Chemistry, 2016, 2016(3), 518-528

Anandamide Raw materials

- Ethyl Arachidonate

- 5,8,11,14-Eicosatetraynamide, N-(2-hydroxyethyl)-

- Arachidonic Acid Methyl Ester

- Virodhamine

- ARACHIDONOYL CHLORIDE

- Arachidonic acid

Anandamide Preparation Products

Anandamide 関連文献

-

Lucia De Luca,Rosalia Ferracane,Nancy Calderón Ramírez,Paola Vitaglione Food Funct. 2020 11 3382

-

Raphael Mechoulam,Shimon Ben-Shabat Nat. Prod. Rep. 1999 16 131

-

Stuart J. Conway Chem. Soc. Rev. 2008 37 1530

-

W. J. Xu,L. M. Chen,Z. Y. Wei,P. Q. Wang,J. Liu,J. J. Dong,Z. X. Jia,J. Yang,Z. C. Ma,R. B. Su,H. B. Xiao,A. Liu RSC Adv. 2018 8 3760

-

M. Angels Estiarte,Russell J. Johnson,Carl J. Kaub,Sumithra Gowlugari,Donogh J. R. O'Mahony,Margaret T. Nguyen,Daniel E. Emerling,Michael G. Kelly,John Kincaid,Fabien Vincent,Matthew A. J. Duncton Med. Chem. Commun. 2012 3 611

-

Rebecca A. Kohnz,Daniel K. Nomura Chem. Soc. Rev. 2014 43 6859

-

Sharon M. Sagnella,Charlotte E. Conn,Irena Krodkiewska,Xavier Mulet,Calum J. Drummond Soft Matter 2011 7 5319

-

Stefan Datz,Christian Argyo,Michael Gattner,Veronika Weiss,Korbinian Brunner,Johanna Bretzler,Constantin von Schirnding,Adriano A. Torrano,Fabio Spada,Milan Vrabel,Hanna Engelke,Christoph Br?uchle,Thomas Carell,Thomas Bein Nanoscale 2016 8 8101

-

Samuel D. Banister,Kaavya Krishna Kumar,Vineet Kumar,Brian K. Kobilka,Sanjay V. Malhotra Med. Chem. Commun. 2019 10 647

-

Lucia De Luca,Rosalia Ferracane,Nancy Calderón Ramírez,Paola Vitaglione Food Funct. 2020 11 3382

94421-68-8 (Anandamide) 関連製品

- 111-58-0(Oleoylethanolamide)

- 150314-34-4((8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide)

- 68171-52-8(N-Linoleoylethanolamine)

- 56863-02-6(9,12-Octadecadienamide,N,N-bis(2-hydroxyethyl)-, (9Z,12Z)-)

- 18190-74-4(N-(2-Hydroxyethyl)erucamide)

- 20545-92-0(10-Undecenamide, N-(2-hydroxyethyl)-)

- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)

- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)

- 484048-57-9(2-bromo-4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo2.2.1heptane-1-carboxamide)

- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94421-68-8)Anandamide

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/500mg

価格 ($):438.0/424.0/617.0/1237.0